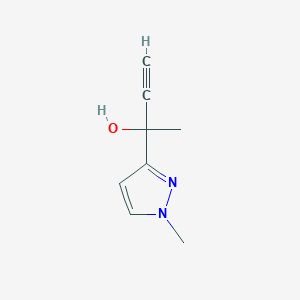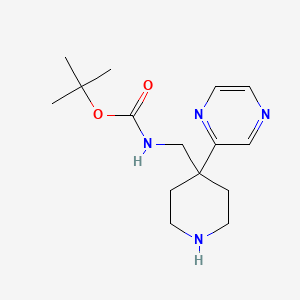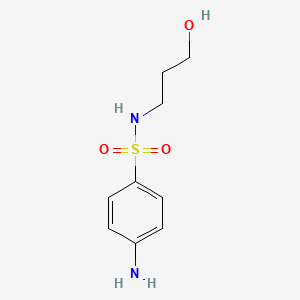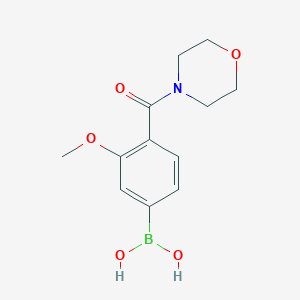
n4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitroso group and multiple amine groups attached to a pyrimidine ring, along with a 2,4-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitroso Group: The nitroso group can be introduced via nitration reactions using nitrosating agents such as sodium nitrite in the presence of an acid.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the coupling of the pyrimidine core with 2,4-dimethylphenyl derivatives through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or nitroso groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
科学的研究の応用
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
作用機序
The mechanism of action of N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with molecular targets and pathways within biological systems. The nitroso group can interact with nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can result in the modulation of enzymatic activities or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the core structure and functional groups.
N-(2,4-Dimethylphenyl)semicarbazones: Contains similar substituents but has a different core structure and functional groups.
Uniqueness
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is unique due to the combination of its pyrimidine core, nitroso group, and multiple amine groups, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
7253-49-8 |
|---|---|
分子式 |
C12H14N6O |
分子量 |
258.28 g/mol |
IUPAC名 |
4-N-(2,4-dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O/c1-6-3-4-8(7(2)5-6)15-11-9(18-19)10(13)16-12(14)17-11/h3-5H,1-2H3,(H5,13,14,15,16,17) |
InChIキー |
AGKLLPHMLLXSKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2N=O)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)

dimethyl-](/img/structure/B13989057.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)


![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
